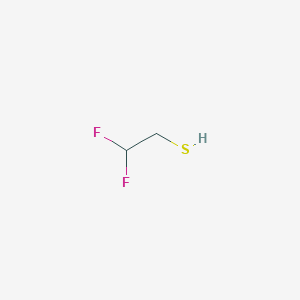carbohydrazide](/img/structure/B13611391.png)
N'-[1-(prop-2-enoyl)piperidin-4-yl](tert-butoxy)carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a piperidine ring, an acryloyl group, and a tert-butoxycarbohydrazide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 4-piperidone.
Acryloylation: The piperidine intermediate is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to introduce the acryloyl group.
Carbohydrazide Formation: The final step involves the reaction of the acryloylated piperidine with tert-butyl carbazate to form the desired N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acryloyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
科学的研究の応用
N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate: Similar structure but lacks the carbohydrazide moiety.
N’-[1-(prop-2-enoyl)piperidin-4-yl]carbohydrazide: Similar structure but lacks the tert-butoxy group.
Uniqueness
N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide is unique due to the presence of both the acryloyl and tert-butoxycarbohydrazide groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.
特性
分子式 |
C13H23N3O3 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
tert-butyl N-[(1-prop-2-enoylpiperidin-4-yl)amino]carbamate |
InChI |
InChI=1S/C13H23N3O3/c1-5-11(17)16-8-6-10(7-9-16)14-15-12(18)19-13(2,3)4/h5,10,14H,1,6-9H2,2-4H3,(H,15,18) |
InChIキー |
ZZEWGJNHVVGWTO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NNC1CCN(CC1)C(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


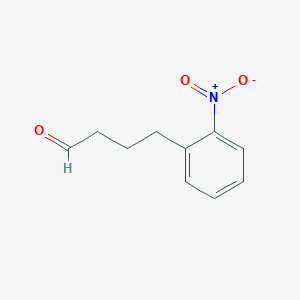
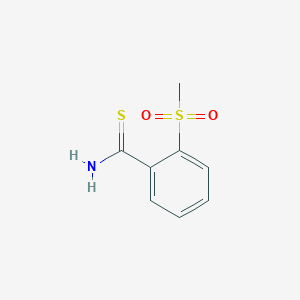
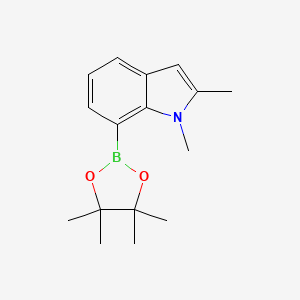
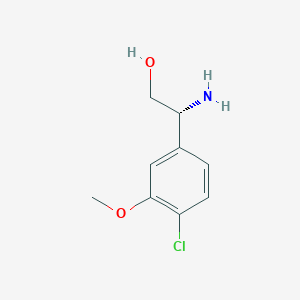


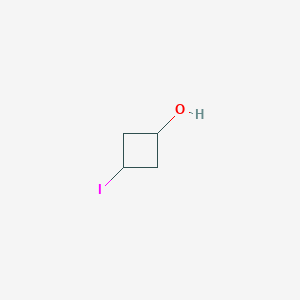
![Tert-butyl4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate](/img/structure/B13611356.png)
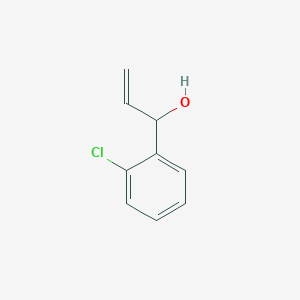
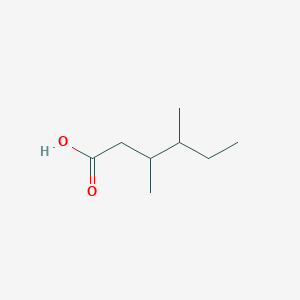
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B13611360.png)

